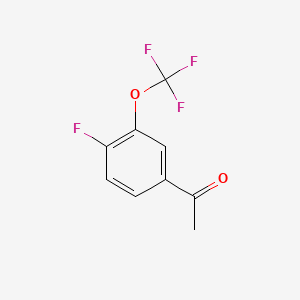

4'-Fluoro-3'-(trifluoromethoxy)acetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-5(14)6-2-3-7(10)8(4-6)15-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZQRDFMSBKRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592349 | |

| Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-44-6 | |

| Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4'-Fluoro-3'-(trifluoromethoxy)acetophenone (CAS 886501-44-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. This document compiles available data on its physicochemical properties, safety and handling, and potential applications, with a focus on presenting quantitative information in a structured format.

Chemical and Physical Properties

This compound is a yellow liquid at room temperature.[1] Its chemical structure features a fluoro group at the 4'-position and a trifluoromethoxy group at the 3'-position of the acetophenone core. This substitution pattern imparts unique electronic properties and influences its reactivity and potential biological activity.

| Property | Value | Source |

| CAS Number | 886501-44-6 | [1] |

| Molecular Formula | C₉H₆F₄O₂ | [1] |

| Molecular Weight | 222.14 g/mol | [2] |

| Appearance | Yellow liquid | [1] |

| IUPAC Name | 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone | [3] |

| Synonyms | 4-Fluoro-3-(trifluoromethoxy)acetophenone, 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)ethan-1-one | [1] |

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not extensively documented in publicly accessible scientific literature. However, based on general principles of organic chemistry, a plausible synthetic route can be conceptualized.

Potential Synthetic Workflow

The synthesis would likely involve the Friedel-Crafts acylation of a corresponding substituted benzene derivative. The logical starting material would be 1-fluoro-2-(trifluoromethoxy)benzene, which would then be acylated using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

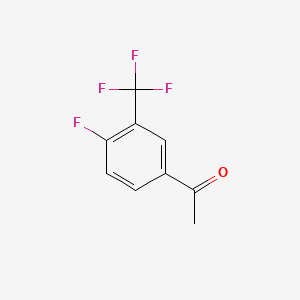

Caption: Plausible synthetic workflow for this compound.

Disclaimer: This represents a theoretical synthetic pathway. A detailed experimental protocol with specific reaction conditions, stoichiometry, and purification methods is not currently available in the cited sources.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. Researchers are advised to acquire this data upon synthesis or procurement of the compound.

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited, its structural motifs are present in molecules with known pharmacological properties. The presence of both fluorine and a trifluoromethoxy group can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.

Derivatives of structurally similar fluoro- and trifluoromethyl-substituted compounds have been investigated for a range of biological activities, including their potential as antimicrobial and anticancer agents. For instance, certain fluorinated salicylanilides have demonstrated activity against multidrug-resistant S. aureus.[4]

The primary application of this compound is as a key building block in the synthesis of more complex molecules for drug discovery and development.

References

Technical Guide: Physicochemical Properties of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-3'-(trifluoromethoxy)acetophenone is a fluorinated aromatic ketone that serves as a versatile building block in organic synthesis. Its unique structural features, including a fluorine atom and a trifluoromethoxy group, impart distinct electronic properties and enhance its utility as a key intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group, in particular, can significantly influence the lipophilicity, metabolic stability, and binding affinity of target molecules, making this compound a subject of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the available physicochemical data for this compound, detailed experimental protocols for its characterization, and visualizations of its synthetic utility.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are currently based on computational predictions.

| Property | Value | Data Type |

| Molecular Formula | C₉H₆F₄O₂ | Experimental |

| Molecular Weight | 222.14 g/mol | Experimental |

| Appearance | Yellow liquid | Experimental |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility | Not available | - |

| pKa | Not available | - |

| logP | 2.9 | Predicted |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample is thoroughly dried and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point range is reported as T1-T2. For a pure compound, this range is typically narrow (0.5-2°C).

Boiling Point Determination

The boiling point is a fundamental physical property of a liquid.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gradually. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Water Solubility Determination

This protocol outlines a method for determining the aqueous solubility of a compound.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or rotator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Add an excess amount of the compound to a known volume of distilled water in a vial.

-

Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent if necessary.

-

Determine the concentration of the dissolved compound in the aliquot using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Express the solubility in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water, or a co-solvent system if the compound has low aqueous solubility).

-

If the compound is an acid, titrate with a standardized solution of a strong base (e.g., NaOH). If it is a base, titrate with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound.

Apparatus:

-

Separatory funnel or vials

-

n-Octanol and water (mutually saturated)

-

Shaker or rotator

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)

Procedure:

-

Prepare mutually saturated solutions of n-octanol and water by shaking them together and allowing the phases to separate.

-

Dissolve a known amount of the compound in either the n-octanol or water phase.

-

Add an equal volume of the other phase to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Allow the phases to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of a physicochemical property, such as melting point or boiling point.

In-Depth Technical Guide to the Structure Elucidation of 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone. This compound, with the chemical formula C₉H₆F₄O₂ and CAS number 886501-44-6, is a halogenated aromatic ketone of interest in medicinal chemistry and materials science. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It also outlines the experimental protocols for acquiring this data and presents a logical workflow for its interpretation, culminating in the unambiguous confirmation of the compound's structure.

Introduction

1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone is a substituted acetophenone derivative. The presence of a fluorine atom and a trifluoromethoxy group on the phenyl ring significantly influences its electronic properties and, consequently, its spectral characteristics. Accurate structural confirmation is a critical first step in any research and development endeavor involving this molecule. This guide serves as a detailed reference for the analytical techniques and data interpretation central to this process.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.6 | Singlet | 3H | -C(O)CH ₃ |

| ~ 7.4 | Doublet of doublets | 1H | Ar-H (meta to -F, ortho to -C(O)CH₃) |

| ~ 7.8 | Doublet of doublets | 1H | Ar-H (ortho to -F, meta to -C(O)CH₃) |

| ~ 8.0 | Doublet | 1H | Ar-H (ortho to -C(O)CH₃, meta to -OCF₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 27 | -C(O)C H₃ |

| ~ 118 (doublet, ¹JCF) | C -F |

| ~ 120 (quartet, ¹JCF) | -OC F₃ |

| ~ 125 | Ar-C H |

| ~ 129 | Ar-C H |

| ~ 132 | Ar-C H |

| ~ 135 (quartet, ²JCCF) | C -OCF₃ |

| ~ 160 (doublet, ¹JCF) | C -F |

| ~ 196 | C =O |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 | Singlet | -OF ₃ |

| ~ -115 | Multiplet | Ar-F |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | C-H stretch (aromatic) |

| ~ 2950-2850 | Weak | C-H stretch (aliphatic) |

| ~ 1700-1680 | Strong | C=O stretch (ketone) |

| ~ 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1280-1240 | Strong | C-F stretch (Ar-F) |

| ~ 1250-1050 | Very Strong | C-F stretch (-OCF₃) |

| ~ 1200-1000 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 222 | [M]⁺ (Molecular ion) |

| 207 | [M - CH₃]⁺ |

| 179 | [M - COCH₃]⁺ |

| 153 | [M - OCF₃]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are general protocols for obtaining the necessary spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

3.1.1. Sample Preparation:

-

Dissolve 5-10 mg of 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3.1.3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Fourier transform with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak.

3.1.4. ¹⁹F NMR Acquisition:

-

Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz ¹H instrument).

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: Wide enough to cover the expected chemical shifts (e.g., -40 to -140 ppm).

-

Number of Scans: 64-128.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

FT-IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is suitable for liquid or solid samples. Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

-

Instrument: A standard FT-IR spectrometer.

-

Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Procedure (ATR):

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the sample directly on the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone using the acquired spectroscopic data.

Caption: Workflow for the structure elucidation of 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone.

Synthesis

A common synthetic route to 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone is the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethoxy)benzene.

Caption: Synthetic pathway to 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone.

Experimental Protocol: Friedel-Crafts Acylation

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in a dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add acetyl chloride (1.05 equivalents) dropwise.

-

After the addition is complete, add a solution of 1-fluoro-2-(trifluoromethoxy)benzene (1.0 equivalent) in the same dry solvent dropwise, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or distillation to yield the final product.

Conclusion

The structural elucidation of 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone is a systematic process that relies on the combined application of several key analytical techniques. By carefully acquiring and interpreting NMR, IR, and MS data, and correlating it with predicted values and established chemical principles, the unambiguous structure of the molecule can be confirmed. This guide provides the necessary framework for researchers and scientists to confidently undertake this analysis.

An In-depth Technical Guide to the Synthesis of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone, a valuable intermediate in pharmaceutical and agrochemical research. Due to the absence of a directly published synthesis protocol for this specific molecule, this guide outlines a scientifically sound synthetic approach based on the well-established Friedel-Crafts acylation reaction. The proposed synthesis, along with detailed experimental protocols, data summaries, and logical diagrams, is designed to equip researchers with the necessary information to produce this compound in a laboratory setting.

Introduction

This compound is a substituted aromatic ketone of interest in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethoxy group on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide details a proposed synthesis utilizing the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethoxy)benzene with acetyl chloride.

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The most direct and logical approach to the synthesis of this compound is the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethoxy)benzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring using an acylating agent (acetyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The key challenge in this synthesis is predicting the regioselectivity of the acylation. The starting material, 1-fluoro-2-(trifluoromethoxy)benzene, possesses two substituents that will direct the incoming electrophile. The fluorine atom is a weakly deactivating but ortho-, para-directing group. The trifluoromethoxy group is also generally considered to be ortho-, para-directing, though its electron-withdrawing nature can deactivate the ring towards electrophilic substitution.

Based on the directing effects of these substituents, the acetylation is expected to occur at the positions ortho or para to the activating group. In the case of 1-fluoro-2-(trifluoromethoxy)benzene, the fluorine atom and the trifluoromethoxy group are both ortho, para-directing. The primary site of substitution will likely be the position para to the fluorine atom (position 4), which is also ortho to the trifluoromethoxy group. This position is sterically accessible and electronically activated by both substituents. Therefore, the major expected product is this compound.

Figure 1: Proposed synthesis pathway for this compound via Friedel-Crafts acylation.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the proposed synthesis, based on typical yields and conditions for analogous Friedel-Crafts acylation reactions of substituted anisoles and fluorobenzenes.[1][2]

Table 1: Reactant and Reagent Stoichiometry

| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |

| 1-Fluoro-2-(trifluoromethoxy)benzene | 180.10 | 0.05 | 1.0 | 9.01 g (6.77 mL) |

| Acetyl Chloride | 78.50 | 0.055 | 1.1 | 4.32 g (3.91 mL) |

| Aluminum Chloride (AlCl₃) | 133.34 | 0.06 | 1.2 | 8.00 g |

| Dichloromethane (Solvent) | - | - | - | 100 mL |

Table 2: Expected Reaction Outcome

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Actual Yield (g) | Expected Yield (%) |

| This compound | 222.14 | 11.11 | 7.78 - 9.44 | 70 - 85% |

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on established Friedel-Crafts acylation procedures.[3]

Materials and Equipment

-

Reactants: 1-Fluoro-2-(trifluoromethoxy)benzene, Acetyl Chloride

-

Catalyst: Anhydrous Aluminum Chloride (AlCl₃)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Workup Reagents: Crushed ice, concentrated Hydrochloric Acid (HCl), 5% Sodium Bicarbonate (NaHCO₃) solution, brine, anhydrous Magnesium Sulfate (MgSO₄)

-

Equipment: Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.

Reaction Setup and Procedure

Figure 2: Step-by-step experimental workflow for the synthesis.

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet, add anhydrous aluminum chloride (8.00 g, 0.06 mol).

-

Add anhydrous dichloromethane (50 mL) to the flask and cool the resulting suspension to 0°C in an ice bath with stirring.

-

Add acetyl chloride (4.32 g, 0.055 mol) dropwise to the stirred suspension over a period of 15 minutes, maintaining the temperature at 0°C.

-

In a separate beaker, prepare a solution of 1-fluoro-2-(trifluoromethoxy)benzene (9.01 g, 0.05 mol) in anhydrous dichloromethane (50 mL).

-

Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over a period of 30 minutes, keeping the temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).

-

Stir the mixture until the ice has melted and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Conclusion

This technical guide provides a robust and well-reasoned synthetic strategy for the preparation of this compound. By leveraging the principles of Friedel-Crafts acylation and drawing parallels from similar reactions, researchers are provided with a detailed experimental protocol, expected yields, and a clear understanding of the underlying chemical logic. This information should serve as a valuable resource for scientists and professionals in the fields of drug development and chemical research, enabling the efficient synthesis of this important fluorinated building block.

References

An In-depth Technical Guide to the Safety and Handling of 4'-Fluoro-3'-(trifluoromethyl)acetophenone

Chemical Identifier: 4'-Fluoro-3'-(trifluoromethyl)acetophenone CAS Number: 208173-24-4[1][2] Molecular Formula: C₉H₆F₄O[1][2]

This guide provides comprehensive safety and handling information for 4'-Fluoro-3'-(trifluoromethyl)acetophenone, tailored for researchers, scientists, and professionals in drug development. The following sections detail the potential hazards, handling procedures, personal protective equipment, emergency protocols, and disposal guidelines for this compound.

Hazard Identification and Classification

4'-Fluoro-3'-(trifluoromethyl)acetophenone is classified as a hazardous chemical. All personnel handling this substance should be fully aware of its potential risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]

GHS Pictogram:

Signal Word: Warning [2][3][4]

Summary of Hazards:

| Hazard Class | Category | GHS Code | Description |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation.[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[1][2][3] |

| Flammable Liquids | 4 | H227 | Combustible liquid.[2] |

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent, respond to, store, and dispose of the chemical safely.[1][3]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] |

| P264 | Wash skin thoroughly after handling.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[1][3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[1][3] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[3] |

| P332 + P317 | If skin irritation occurs: Get medical help.[1] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][3] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][3] |

| P405 | Store locked up.[1] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][3] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4'-Fluoro-3'-(trifluoromethyl)acetophenone is presented below.

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid.[2] |

| Molecular Weight | 206.14 g/mol .[1][2] |

| Boiling Point | 198.1 ± 35.0 °C (Predicted).[2][5] |

| Density | 1.299 ± 0.06 g/cm³ (Predicted).[2][5] |

| Refractive Index | 1.454.[2][5] |

| Solubility | Sparingly soluble in water.[6] |

| Storage Temperature | Room temperature.[2][5] |

Experimental Protocols and Handling

While specific experimental protocols involving this compound are not detailed in the provided safety sheets, the following guidelines for safe handling in a laboratory setting are mandatory.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Safety showers and eyewash stations must be readily available in the immediate work area.[4]

General Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid inhalation of vapors or mists.[3]

-

Wash hands thoroughly before breaks and at the end of the workday.

-

Keep the container tightly closed when not in use.[4]

Caption: Standard Laboratory Handling Workflow.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

| Protection Type | Specification |

| Eye/Face | Wear chemical safety goggles conforming to government standards such as NIOSH (US) or EN 166 (EU).[7] |

| Skin | Wear protective, chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly. Wear appropriate protective clothing and boots to prevent skin exposure.[4] |

| Respiratory | If working outside a fume hood or if ventilation is inadequate, use a respirator with appropriate cartridges (e.g., type ABEK-P2 for EU, or OV/AG/P99 for US).[7] |

Emergency Procedures

In the event of accidental exposure or spillage, follow these first-aid and emergency measures immediately.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[3] |

| Ingestion | Clean the mouth with water. Do not induce vomiting. Seek medical attention.[3] |

Spill and Leak Response:

-

Personal Precautions: Evacuate personnel to a safe area. Wear full protective equipment, including a respirator. Ensure adequate ventilation.[4]

-

Containment: Prevent the chemical from entering drains.

-

Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[4] Wash the spill area thoroughly after material pickup is complete.[4]

Caption: Emergency Spill Response Workflow.

Fire-Fighting Measures and Stability

Flammability:

-

The compound is a combustible liquid.[2]

Suitable Extinguishing Media:

-

Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.

Hazardous Decomposition Products:

-

Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[8]

Stability and Reactivity:

-

The substance is stable under normal storage conditions.

-

Avoid incompatible materials such as strong oxidizing agents.[9]

Toxicological Information

The toxicological properties of 4'-Fluoro-3'-(trifluoromethyl)acetophenone have not been fully investigated.[4] However, based on its GHS classification, it is known to cause skin, eye, and respiratory irritation.[1][3] Due to limited data, the compound should be handled with caution, assuming it may have other uninvestigated harmful effects.[4][6]

Storage and Disposal

Storage:

-

Store in a cool, dry, and well-ventilated area.[4]

-

The product may be moisture and air-sensitive.[3]

Disposal:

-

Dispose of waste material and empty containers in accordance with all local, regional, and national regulations.

-

Waste should be sent to an approved waste disposal plant.[3] Do not dispose of it in the environment.

References

- 1. 4'-Fluoro-3'-(trifluoromethyl)acetophenone | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-FLUORO-3'-(TRIFLUOROMETHYL)ACETOPHENONE | 208173-24-4 [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. 4'-FLUORO-3'-(TRIFLUOROMETHYL)ACETOPHENONE CAS#: 208173-24-4 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.fr [fishersci.fr]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic and Synthetic Profile of 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the compound 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone (CAS Number: 886501-44-6). Due to the limited availability of public domain experimental data for this specific molecule, this document presents a predictive analysis of its spectroscopic profile, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are based on established principles and data from structurally related compounds. Furthermore, a detailed, hypothetical experimental protocol for its synthesis and subsequent spectroscopic characterization is provided to guide researchers in its preparation and analysis. This guide is intended to serve as a valuable resource for scientists engaged in pharmaceutical research and development, materials science, and synthetic organic chemistry.

Introduction

1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethoxy substituents. The presence of these moieties can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This document aims to fill the current gap in readily available experimental data by providing a robust predictive analysis and a hypothetical, yet detailed, procedural framework for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone. These predictions are derived from the analysis of its chemical structure, established spectroscopic principles, and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~ 7.8 - 7.9 | dd | JHF ≈ 6-8, JHH ≈ 2 | 1H | H-6 |

| ~ 7.7 - 7.8 | ddd | JHH ≈ 8-9, JHF ≈ 4-5, JHH ≈ 2 | 1H | H-2 |

| ~ 7.3 - 7.4 | t | JHH ≈ JHF ≈ 8-9 | 1H | H-5 |

| 2.6 | s | - | 3H | -COCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 196 | C=O |

| ~ 158 (d, JCF ≈ 250 Hz) | C-4 |

| ~ 140 (q, JCF ≈ 2 Hz) | C-3 |

| ~ 132 | C-1 |

| ~ 128 (d, JCF ≈ 8 Hz) | C-6 |

| ~ 122 (q, JCF ≈ 260 Hz) | -OCF₃ |

| ~ 118 (d, JCF ≈ 22 Hz) | C-5 |

| ~ 115 (d, JCF ≈ 4 Hz) | C-2 |

| ~ 26 | -COCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2950-2850 | Weak | Aliphatic C-H Stretch |

| ~ 1690 | Strong | C=O Stretch (Aryl Ketone) |

| ~ 1600, 1500 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1250-1200 | Strong | C-O-C Stretch (Aryl Ether) & C-F Stretch (Trifluoromethoxy) |

| ~ 1170 | Strong | C-F Stretch (Trifluoromethoxy) |

| ~ 1050 | Strong | C-F Stretch (Aryl Fluoride) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 222 | High | [M]⁺ (Molecular Ion) |

| 207 | Medium | [M - CH₃]⁺ |

| 179 | Strong | [M - COCH₃]⁺ |

| 153 | Medium | [M - OCF₃]⁺ |

| 125 | Medium | [M - COCH₃ - F]⁺ |

| 69 | Medium | [CF₃]⁺ |

| 43 | Very Strong | [CH₃CO]⁺ |

Proposed Synthetic and Characterization Workflow

The synthesis of 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone can be approached through a Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethoxy)benzene. The subsequent characterization would involve a standard suite of spectroscopic techniques to confirm the structure and purity of the product.

Hypothetical Experimental Protocols

4.1. Synthesis of 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone

Materials:

-

1-Fluoro-2-(trifluoromethoxy)benzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

-

After the addition is complete, add a solution of 1-fluoro-2-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Stir the mixture until the ice has melted, then transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone.

4.2. Spectroscopic Characterization

General Considerations:

-

NMR spectra should be recorded on a spectrometer operating at a minimum of 300 MHz for ¹H and 75 MHz for ¹³C.

-

Deuterated chloroform (CDCl₃) is a suitable solvent for NMR analysis.

-

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film on a salt plate or as a solution in a suitable solvent.

-

Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

¹H NMR Spectroscopy:

-

Dissolve a small sample of the purified product in CDCl₃.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy:

-

Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

-

Analyze the chemical shifts to identify the different carbon environments.

-

If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy:

-

Place a drop of the neat liquid product between two NaCl or KBr plates.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

-

Introduce a dilute solution of the sample into the mass spectrometer.

-

Acquire the mass spectrum and identify the molecular ion peak.

-

Analyze the fragmentation pattern to further confirm the structure of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of the spectroscopic analysis process to confirm the identity and purity of the synthesized compound.

Conclusion

This technical guide provides a detailed predictive spectroscopic profile and a hypothetical synthetic and characterization workflow for 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone. While experimental data for this specific compound is not widely available, the information presented herein offers a solid foundation for researchers to synthesize, isolate, and characterize this molecule. The provided protocols and predicted data are intended to facilitate further research and application of this and similar fluorinated compounds in various scientific disciplines.

Disclaimer: The spectroscopic data presented in this document are predicted and have not been experimentally verified. The proposed synthetic protocol is hypothetical and should be performed with appropriate safety precautions by qualified personnel.

Commercial Sourcing and Technical Guide for High-Purity 4'-Fluoro-3'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key characteristics, and analytical methodologies for high-purity 4'-Fluoro-3'-(trifluoromethoxy)acetophenone (CAS Number: 886501-44-6). This fluorinated acetophenone derivative is a valuable building block in medicinal chemistry and drug discovery, primarily utilized as an intermediate in the synthesis of novel therapeutic agents.

Commercial Availability and Purity

A critical first step in any research and development workflow is the procurement of high-quality starting materials. This compound is available from several commercial chemical suppliers. The purity of commercially available batches is typically high, often exceeding 97%, as determined by Gas Chromatography (GC). Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and obtain detailed information on residual solvents and impurities.

| Supplier | Stated Purity | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 98% | - | 886501-44-6 | C₉H₆F₄O₂ | 222.14 |

| Chem-Impex | ≥ 97% | GC | 208173-24-4 (Note: Discrepancy in CAS) | C₉H₆F₄O | 206.14 |

| Apollo Scientific | 98% | - | 886501-44-6 | C₉H₆F₄O₂ | 222.14 |

Note: A discrepancy in the CAS number has been observed in the information provided by one supplier. The widely accepted CAS number for this compound is 886501-44-6. Researchers should use this number for accurate identification and literature searches.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid |

| Molecular Formula | C₉H₆F₄O₂ |

| Molecular Weight | 222.14 g/mol |

| Density | ~1.36 g/mL |

| Refractive Index (n20D) | ~1.45 |

| Storage | Store at room temperature |

Experimental Protocols

While specific, detailed proprietary synthesis and purification protocols from commercial suppliers are not publicly available, general methodologies for the synthesis, purification, and analysis of similar acetophenone derivatives can be adapted.

Illustrative Synthesis Pathway

A plausible synthetic route to this compound could involve the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethoxy)benzene. The logical workflow for such a synthesis is depicted below.

Caption: A logical workflow for the synthesis of this compound.

General Purification Protocol: Flash Column Chromatography

Flash column chromatography is a standard technique for purifying organic compounds.

Methodology:

-

Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) is prepared.

-

Column Packing: The slurry is carefully poured into a glass column and the silica gel is allowed to settle, forming a uniform packed bed.

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.

-

Elution: A solvent or a gradient of solvents of increasing polarity is passed through the column to elute the components of the mixture at different rates.

-

Fraction Collection: The eluent is collected in fractions, and the fractions containing the desired product are identified using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified product.

Analytical Quality Control Workflow

A robust quality control workflow is essential to ensure the purity and identity of the procured or synthesized material.

Caption: A typical quality control workflow for a chemical intermediate.

Illustrative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the purity of volatile and semi-volatile compounds and for identifying impurities.

Example GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: Supelcowax 10 capillary column (30 m, 0.25 mm i.d., 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/minute.

-

Final hold: 240°C for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Injection Mode: Split (e.g., 100:1 split ratio).

-

Injection Volume: 1.0 µL.

-

Mass Spectrometer: Agilent 5977 MS or equivalent.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

MS Source Temperature: 230°C.

-

Scan Range: m/z 30-450.

Note: These parameters are illustrative and should be optimized for the specific instrument and column used.

Conclusion

High-purity this compound is a readily available and crucial intermediate for researchers in drug discovery and development. By carefully selecting suppliers, verifying product quality through rigorous analytical testing, and employing appropriate handling and purification techniques, scientists can ensure the integrity of their starting materials and the success of their synthetic endeavors.

An In-Depth Technical Guide to the Carbonyl Group Reactivity of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carbonyl group in 4'-Fluoro-3'-(trifluoromethoxy)acetophenone. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, largely owing to the unique electronic properties conferred by its fluorine and trifluoromethoxy substituents. These strongly electron-withdrawing groups significantly enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to a variety of nucleophilic attacks. This guide details key reactions, including reductions, olefinations, and carbon-carbon bond-forming reactions, supported by structured data tables, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Introduction: Electronic Effects on Carbonyl Reactivity

The reactivity of the carbonyl group in acetophenone derivatives is profoundly influenced by the nature of the substituents on the aromatic ring. In the case of this compound, the presence of a fluorine atom at the para-position and a trifluoromethoxy group at the meta-position plays a crucial role. Both the fluoro and trifluoromethoxy groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but significantly activates the carbonyl group towards nucleophilic addition.[1] This activation arises from the inductive effect of these substituents, which withdraws electron density from the carbonyl carbon, increasing its partial positive charge and making it a more potent electrophile.

This enhanced reactivity makes this compound a versatile building block in medicinal chemistry and materials science for the construction of complex molecules.[2][3]

Nucleophilic Addition Reactions

The electron-deficient nature of the carbonyl carbon in this compound makes it an excellent substrate for a variety of nucleophilic addition reactions.

Reduction to Alcohols

The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation. Mild reducing agents like sodium borohydride are effective for this purpose. The electron-withdrawing substituents on the aromatic ring can increase the rate of this reduction compared to unsubstituted acetophenone.[4]

Table 1: Asymmetric Reduction of this compound

| Catalyst/Enzyme System | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Oxazaborolidine Catalysts | (S)-1-(4-Fluoro-3-(trifluoromethoxy)phenyl)ethanol | ≥90% | High | [5] (Analogous) |

| Lactobacillus brevis ADH | (S)-1-(4-Fluoro-3-(trifluoromethoxy)phenyl)ethanol | High | High | [6] (Analogous) |

| Immobilized Carrots | (S)-1-(4-Fluoro-3-(trifluoromethoxy)phenyl)ethanol | up to 98% | up to 84% | [7] (Analogous) |

-

An oven-dried flask is charged with the oxazaborolidine catalyst (0.1 equivalents) and placed under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous tetrahydrofuran (THF) is added, and the solution is cooled to the desired temperature (e.g., 0 °C or -20 °C).

-

A solution of borane-dimethyl sulfide complex (BH3·SMe2) (1.1 equivalents) in THF is added dropwise.

-

A solution of this compound (1.0 equivalent) in THF is then added slowly over a period of 1-2 hours.

-

The reaction is stirred at the same temperature until complete conversion is observed by thin-layer chromatography (TLC).

-

The reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the chiral alcohol.

Grignard and Organolithium Reactions

The addition of organometallic reagents like Grignard or organolithium reagents to the carbonyl group provides a powerful method for carbon-carbon bond formation, leading to tertiary alcohols. The high reactivity of the carbonyl group in this compound ensures efficient reaction.[8][9]

-

All glassware must be oven-dried and assembled under an inert atmosphere.

-

In a three-necked flask equipped with a dropping funnel and a condenser, magnesium turnings (1.2 equivalents) are placed.

-

A solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF is added dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent is formed, the solution is cooled to 0 °C.

-

A solution of this compound (1.0 equivalent) in anhydrous ether/THF is added dropwise.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The resulting tertiary alcohol can be purified by column chromatography or recrystallization.

Olefination Reactions

The conversion of the carbonyl group into a carbon-carbon double bond is a crucial transformation in organic synthesis. Several methods are available, with the Wittig and Horner-Wadsworth-Emmons reactions being the most prominent.

Wittig Reaction

The Wittig reaction utilizes a phosphonium ylide to convert ketones into alkenes.[10][11] The nature of the ylide (stabilized or non-stabilized) can influence the stereochemical outcome of the reaction.

-

A suspension of the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.

-

The suspension is cooled to -78 °C, and a strong base such as n-butyllithium (1.1 equivalents) is added dropwise to generate the ylide.

-

The resulting colored solution is stirred at this temperature for 30-60 minutes.

-

A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion.[12][13][14][15][16] A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification. This reaction typically favors the formation of (E)-alkenes.

-

To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, a solution of the phosphonate ester (1.1 equivalents) in THF is added dropwise.

-

The mixture is stirred at room temperature for 1 hour to ensure complete formation of the phosphonate anion.

-

The reaction mixture is cooled back to 0 °C, and a solution of this compound (1.0 equivalent) in THF is added slowly.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by the addition of water.

-

The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Other Important Transformations

Shapiro Reaction

The Shapiro reaction provides a method for the conversion of ketones to alkenes via a tosylhydrazone intermediate.[2][17][18][19][20] This reaction is particularly useful for the synthesis of less-substituted alkenes.

-

Formation of the Tosylhydrazone: this compound (1.0 equivalent) and p-toluenesulfonhydrazide (1.1 equivalents) are dissolved in methanol. A catalytic amount of acid (e.g., HCl) is added, and the mixture is refluxed until the reaction is complete (monitored by TLC). The tosylhydrazone precipitates upon cooling and can be collected by filtration.

-

Alkene Formation: The dried tosylhydrazone (1.0 equivalent) is dissolved in anhydrous THF or ether under an inert atmosphere. The solution is cooled to -78 °C, and at least two equivalents of a strong base (e.g., n-butyllithium) are added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the product is extracted, dried, and purified.

Synthesis of Heterocycles from α-Haloketones

The methyl group of this compound can be halogenated to form an α-haloketone, a versatile precursor for the synthesis of various heterocyclic compounds such as furans, pyrroles, and thiazoles.[21][22][23]

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis. The strong electron-withdrawing effects of the fluoro and trifluoromethoxy substituents render the carbonyl group exceptionally electrophilic and amenable to a wide range of nucleophilic additions and related transformations. This guide provides a foundational understanding and practical protocols for leveraging the reactivity of this important synthetic intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The provided experimental procedures, adapted from literature on analogous systems, offer a solid starting point for researchers to explore the rich chemistry of this fluorinated acetophenone derivative.

References

- 1. app.studyraid.com [app.studyraid.com]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. adichemistry.com [adichemistry.com]

- 10. organicreactions.org [organicreactions.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 15. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. chemistnotes.com [chemistnotes.com]

- 20. Shapiro Reaction [organic-chemistry.org]

- 21. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Exploratory Reactions of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-3'-(trifluoromethoxy)acetophenone is a fluorinated aromatic ketone that serves as a versatile building block in synthetic organic and medicinal chemistry. Its structure, featuring a reactive acetyl group and an aromatic ring activated by electron-withdrawing fluorine and trifluoromethoxy substituents, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of key exploratory reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visualizations of relevant chemical transformations. The trifluoromethoxy group, in particular, is of growing interest in drug design as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Core Reactions and Methodologies

The reactivity of this compound is primarily centered around its ketone functional group and the potential for substitution on the aromatic ring. Key exploratory reactions include condensations to form chalcones, subsequent cyclizations to yield pyrazolines, reduction of the ketone, and formation of Schiff bases.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is particularly useful for synthesizing chalcones, which are precursors to a wide array of heterocyclic compounds with diverse biological activities. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.

Experimental Protocol:

A general procedure for the synthesis of chalcones from a structurally similar compound, 4-fluoro-3-methyl acetophenone, can be adapted for this compound[1][2].

-

In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol (approximately 10-15 mL per gram of acetophenone).

-

While stirring the solution at room temperature, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise until the solution becomes cloudy.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

-

Filter the solid product, wash with cold water until the filtrate is neutral, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data for Analogous Chalcone Synthesis:

| Reactant A (Acetophenone) | Reactant B (Aldehyde) | Product (Chalcone) | Yield (%) | Reference |

| 4-fluoro-3-methyl acetophenone | Substituted aromatic aldehydes | 1-(4-fluoro-3-methylphenyl)-3-(aryl)prop-2-en-1-one | Not Specified | [1] |

| 3,4,5-trimethoxyacetophenone | Various aromatic aldehydes | 1-(3,4,5-trimethoxyphenyl)-3-(aryl)prop-2-en-1-one | 47.8 - 88.4 |

Experimental Workflow: Claisen-Schmidt Condensation

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Synthesis of Pyrazolines from Chalcones

Chalcones are excellent precursors for the synthesis of pyrazolines, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazolines are known to exhibit a wide range of pharmacological activities. The synthesis is typically achieved through the cyclization of a chalcone with a hydrazine derivative.

Experimental Protocol:

The following is a general protocol for the synthesis of pyrazolines from chalcones, which can be applied to chalcones derived from this compound.

-

Dissolve the chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1-1.2 equivalents) to the solution.

-

The reaction mixture can be stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. The reaction progress can be monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated pyrazoline is collected by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent.

Quantitative Data for Analogous Pyrazoline Synthesis:

| Reactant A (Chalcone) | Reactant B (Hydrazine) | Product (Pyrazoline) | Yield (%) | Reference |

| Chalcone derivatives | Phenylhydrazine hydrochloride | 1,3,5-triaryl-2-pyrazolines | Not Specified | |

| Chalcone derivatives | Hydrazine and acetic acid | N-acetyl-pyrazolines | 50.8 - 82.4 |

Logical Relationship: From Acetophenone to Pyrazoline

Caption: Synthetic pathway from the starting acetophenone to the final pyrazoline derivative.

Reduction of the Carbonyl Group

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-(4-fluoro-3-(trifluoromethoxy)phenyl)ethanol, using a variety of reducing agents. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reagent for this transformation.

Experimental Protocol:

A general and reliable procedure for the reduction of acetophenones using sodium borohydride is as follows:

-

Dissolve this compound (1 equivalent) in a protic solvent such as methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (NaBH₄) (1-1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench the excess NaBH₄ by the slow addition of dilute hydrochloric acid until the effervescence ceases.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol.

-

The product can be purified by column chromatography if necessary.

Quantitative Data for Analogous Ketone Reduction:

While specific yields for the reduction of this compound were not found, the reduction of similar acetophenones with NaBH₄ typically results in high yields, often exceeding 80-95%.

| Reactant (Ketone) | Reducing Agent | Product (Alcohol) | Yield (%) | Reference |

| Acetophenone | NaBH₄ | 1-Phenylethanol | High (not specified) | |

| Benzophenone | NaBH₄ | Diphenylmethanol | 60-70 (after recrystallization) |

Experimental Workflow: Ketone Reduction

Caption: Step-by-step workflow for the sodium borohydride reduction of the ketone.

Synthesis of Schiff Bases

Schiff bases, or imines, are formed by the condensation of a primary amine with a carbonyl compound. These compounds are valuable intermediates in organic synthesis and have been shown to possess a wide range of biological activities.

Experimental Protocol:

A general procedure for the synthesis of Schiff bases from acetophenones is as follows:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and a primary amine (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of a weak acid, like glacial acetic acid, to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.

-

If no solid forms, the solvent can be partially evaporated, and the mixture can be cooled in an ice bath to induce crystallization.

-

Filter the product, wash with a small amount of cold solvent, and dry. Recrystallization can be performed if further purification is needed.

Quantitative Data for Analogous Schiff Base Synthesis:

Specific yields for Schiff bases derived from this compound are not available in the searched literature. The yield of Schiff base formation is highly dependent on the nature of the amine used.

| Reactant A (Ketone) | Reactant B (Amine) | Product (Schiff Base) | Yield (%) | Reference |

| 4-methyl acetophenone | Hydroxylamine hydrochloride | C₉H₁₁NO | 51.38 | |

| 2-hydroxyacetophenone | Benzylamine | C₁₅H₁₅NO | 76.3 |

Signaling Pathways and Biological Activity

Despite the potential for derivatives of this compound to exhibit biological activity, a direct link to the modulation of specific signaling pathways for this compound or its immediate derivatives has not been identified in the performed searches.

However, the core structures that can be synthesized from this precursor, such as chalcones and pyrazolines, are known to interact with various biological targets and signaling pathways. For instance, some chalcone derivatives have been reported to inhibit the NF-κB signaling pathway, which is implicated in inflammation and cancer. Pyrazoline derivatives have also been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, often through the inhibition of specific enzymes or receptors.

The presence of the trifluoromethoxy group is significant in the context of drug discovery. This group can enhance a molecule's metabolic stability and its ability to cross cell membranes, potentially leading to improved pharmacokinetic properties.

Further research is warranted to explore the biological activities of derivatives of this compound and to elucidate their mechanisms of action, including their effects on cellular signaling pathways.

Conclusion

This compound is a valuable starting material for the synthesis of a variety of potentially bioactive molecules. The exploratory reactions outlined in this guide, including Claisen-Schmidt condensation, pyrazoline formation, ketone reduction, and Schiff base synthesis, provide a foundation for the development of novel compounds for further investigation in medicinal chemistry and drug discovery. While specific quantitative data and signaling pathway information for derivatives of this particular acetophenone are currently limited in the public domain, the general protocols provided offer a solid starting point for researchers in the field. The unique combination of fluorine and a trifluoromethoxy group in the core structure suggests that its derivatives are promising candidates for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel APIs using 4'-Fluoro-3'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel Active Pharmaceutical Ingredients (APIs) utilizing 4'-Fluoro-3'-(trifluoromethoxy)acetophenone as a key starting material. The inclusion of both a fluorine atom and a trifluoromethoxy group in this building block is of significant interest in medicinal chemistry. The trifluoromethoxy group can enhance metabolic stability and membrane permeability, while the fluorine atom can modulate the electronic properties of the molecule, potentially leading to improved biological activity and pharmacokinetic profiles.

This document focuses on the synthesis of a novel celecoxib analogue, a selective COX-2 inhibitor. The protocols provided are based on established synthetic methodologies for similar compounds and are intended to serve as a guide for researchers in the field.

Synthesis of a Novel Celecoxib Analogue

The synthesis of the target celecoxib analogue is proposed as a two-step process, beginning with a Claisen condensation of this compound with ethyl trifluoroacetate to form a key 1,3-dicarbonyl intermediate. This intermediate is then cyclized with 4-sulfamoylphenylhydrazine to yield the final pyrazole-based API.

Logical Workflow for the Synthesis

Caption: Synthetic workflow for the novel celecoxib analogue.

Experimental Protocols

Step 1: Synthesis of 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione

This procedure details the Claisen condensation to form the β-diketone intermediate.

Materials:

-

This compound

-

Ethyl trifluoroacetate

-

Sodium methoxide (NaOMe)

-

Anhydrous Toluene

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask